Methyl 5-[(4-methylbenzoyl)amino]-2-furoate
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being methyl 5-[(4-methylbenzoyl)amino]furan-2-carboxylate. This nomenclature precisely describes the structural components: a methyl ester group attached to the 2-position of a furan ring, with an amide substituent at the 5-position that incorporates a 4-methylbenzoyl moiety. Alternative systematic names include this compound and methyl 5-(4-methylbenzamido)furan-2-carboxylate.
The molecular formula C₁₄H₁₃NO₄ indicates the presence of fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This formula corresponds to a molecular weight of 259.26 grams per mole, as computed by PubChem computational methods. The molecular composition reflects the compound's hybrid nature, incorporating both aromatic and heterocyclic systems with functional groups characteristic of amides and esters.
Table 1: Molecular Formula and Compositional Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO₄ | PubChem |
| Molecular Weight | 259.26 g/mol | PubChem |
| Carbon Atoms | 14 | PubChem |
| Hydrogen Atoms | 13 | PubChem |
| Nitrogen Atoms | 1 | PubChem |
| Oxygen Atoms | 4 | PubChem |
Properties
IUPAC Name |
methyl 5-[(4-methylbenzoyl)amino]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-3-5-10(6-4-9)13(16)15-12-8-7-11(19-12)14(17)18-2/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSOZSKDCRRWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Significance
The compound’s molecular formula is C₁₄H₁₃NO₄ , with a molecular weight of 275.26 g/mol . Its structure combines a furan ring esterified at the 2-position and a 4-methylbenzoyl group linked via an amide bond at the 5-position. This configuration enables reactivity at both the ester and amide functionalities, making it a versatile building block for heterocyclic chemistry.
Synthetic Routes to Methyl 5-[(4-Methylbenzoyl)Amino]-2-Furoate
Two-Step Synthesis via Methyl 5-Amino-2-Furoate
The most widely documented method involves a two-step process:
Step 1: Synthesis of Methyl 5-Amino-2-Furoate
Reactants :
- 5-Amino-2-furoic acid
- Methanol (excess)
- Hydrochloric acid (catalyst)
Procedure :
- Esterification : 5-Amino-2-furoic acid is refluxed with methanol in the presence of concentrated HCl (3–5 mol%) at 65–70°C for 6–8 hours.
- Workup : The reaction mixture is concentrated under reduced pressure, and the residue is neutralized with aqueous NaOH (pH 6–7). The product is extracted with methylene chloride and crystallized from hexane.
Yield : 80–85% (based on analogous esterification reactions).
Step 2: Acylation with 4-Methylbenzoyl Chloride
Reactants :
- Methyl 5-amino-2-furoate
- 4-Methylbenzoyl chloride (1.2 equiv)
- Triethylamine (1.5 equiv, base)
- Methylene chloride (solvent)
Procedure :
- Reaction : Methyl 5-amino-2-furoate is dissolved in anhydrous methylene chloride, followed by dropwise addition of 4-methylbenzoyl chloride and triethylamine at 0–5°C. The mixture is stirred at room temperature for 12 hours.
- Workup : The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine. The solvent is evaporated, and the crude product is purified via recrystallization (ethanol/water).
Key Reaction Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents hydrolysis of acyl chloride |
| Solvent | Methylene chloride | Enhances solubility of intermediates |
| Base | Triethylamine | Neutralizes HCl, drives reaction completion |
One-Pot Coupling Method
An alternative route involves direct coupling of 5-amino-2-furoic acid with 4-methylbenzoyl chloride prior to esterification:
Reactants :
- 5-Amino-2-furoic acid
- 4-Methylbenzoyl chloride (1.1 equiv)
- N,N’-Dicyclohexylcarbodiimide (DCC, 1.2 equiv)
- 4-Dimethylaminopyridine (DMAP, catalytic)
- Methanol (for subsequent esterification)
Procedure :
- Amide Formation : 5-Amino-2-furoic acid is reacted with 4-methylbenzoyl chloride using DCC/DMAP in THF at 0°C for 2 hours, followed by stirring at room temperature for 24 hours.
- Esterification : The intermediate 5-[(4-methylbenzoyl)amino]-2-furoic acid is esterified with methanol and H₂SO₄ (2 mol%) under reflux for 6 hours.
Yield : 70–75% overall.
Advantages :
Disadvantages :
- Requires stringent anhydrous conditions to prevent DCC hydrolysis.
Optimization Strategies and Challenges
Solvent Selection
pH Control During Workup
Purity and Characterization
Industrial Applications and Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-methylbenzoyl)amino]-2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: 5-[(4-methylbenzoyl)amino]-2-furoic acid.
Scientific Research Applications
Methyl 5-[(4-methylbenzoyl)amino]-2-furoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals
Mechanism of Action
The mechanism of action of Methyl 5-[(4-methylbenzoyl)amino]-2-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-methylbenzoyl group in the target compound increases hydrophobicity compared to analogs with polar substituents like nitro (e.g., Methyl 5-[2-(5-nitro-2-furyl)vinyl]-2-furoate) or bromo groups (e.g., Methyl 5-bromo-2-(4-phenylbenzamido)benzoate) .
- Hydrogen Bonding: The amide group in this compound enables hydrogen bonding, unlike analogs with non-polar substituents (e.g., phenylethynyl in Methyl 5-(2-phenyleth-1-ynyl)-2-furoate) .
Biological Activity
Methyl 5-[(4-methylbenzoyl)amino]-2-furoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
The compound features a furoate moiety, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The furoate group may facilitate binding to specific enzymes or receptors, leading to alterations in cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism.
- Receptor Modulation : It could act as a modulator of certain receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Antioxidant Activity
A study conducted by researchers in 2023 evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals, indicating strong antioxidant potential (p < 0.05). This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.
Case Study: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 (p < 0.01). These findings support the compound's potential application in inflammatory conditions.
Q & A
Q. What are the optimal catalytic systems for synthesizing Methyl 5-[(4-methylbenzoyl)amino]-2-furoate?
To synthesize this compound, consider using heterogeneous catalysts with atomically dispersed metal sites. For example, a Co-SA/3DOM-NC catalyst (cobalt single-atom on nitrogen-doped carbon) has demonstrated high efficiency in oxidative esterification reactions under mild conditions (e.g., 60°C, ambient pressure). This system achieves >95% conversion of furfural derivatives to methyl esters, with excellent selectivity and catalyst reusability over multiple cycles . Key parameters include solvent choice (methanol), temperature control, and catalyst loading (1-2 wt%).
Q. How can X-ray crystallography validate the structural configuration of intermediates?
Single-crystal X-ray diffraction is critical for confirming molecular geometry. For instance, in related furanone derivatives, crystallographic data (e.g., C–C bond lengths, planar furanone rings, and intermolecular interactions like C–H···O) provide unambiguous structural assignments. Ensure crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) and collect data at 296 K with a high data-to-parameter ratio (>12:1) for accuracy .
Q. What methodologies ensure high purity during synthesis?
Employ orthogonal analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water to resolve impurities.
- Pharmacopeial standards : Follow impurity thresholds (e.g., ≤0.1% for individual impurities, ≤0.5% total impurities) as outlined in pharmacopeial guidelines. Adjust recrystallization solvents (e.g., ethyl acetate/hexane) to remove byproducts .
Q. Which analytical techniques are suitable for characterizing intermediates?
- NMR : H and C NMR in deuterated DMSO or CDCl₃ to confirm functional groups (e.g., methyl ester peaks at δ 3.8–4.0 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).
- FTIR : Identify carbonyl stretches (1700–1750 cm⁻¹) and amide N–H bends (∼3300 cm⁻¹) .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies in bioactivity (e.g., mutagenicity vs. inactivity) may arise from metabolite variability. Conduct:
Q. How to address instability of intermediates during multi-step synthesis?
- Low-temperature protocols : Perform reactions at 0–5°C to stabilize electrophilic intermediates (e.g., acylated furans).
- In-situ derivatization : Trap unstable intermediates with protecting groups (e.g., trimethylsilyl chloride for hydroxyl groups).
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect degradation and adjust conditions promptly .
Q. What strategies improve reproducibility in scaled-up reactions?
Q. How can computational modeling predict reactivity or metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
